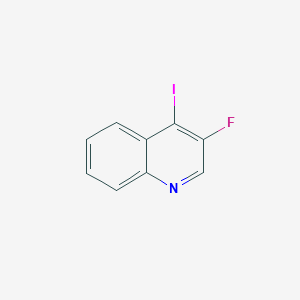

![molecular formula C20H15ClO3 B1310694 Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro- CAS No. 833484-99-4](/img/structure/B1310694.png)

Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro-

货号 B1310694

CAS 编号:

833484-99-4

分子量: 338.8 g/mol

InChI 键: DZEKAACLTVVSLB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Benzoic acid is an organic compound described by the chemical formula C6H5COOH. It consists of a carboxyl group attached to a benzene ring, making it an aromatic carboxylic acid . This compound exists as a crystalline, colorless solid under normal conditions .

Synthesis Analysis

The commercial production of benzoic acid is typically done via the partial oxidation of toluene with oxygen, catalyzed by manganese or cobalt naphthenates . Another industrial method of preparing benzoic acid is by reacting tri-chlorotoluene with calcium hydroxide in the presence of water, and treating the calcium benzoate product with hydrochloric acid .Molecular Structure Analysis

The structure of a benzoic acid molecule consists of a benzene ring to which a carboxyl functional group is linked. The molecule consists of 7 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

Benzoic acid can undergo an acid-base reaction, converting it from its neutral form to its ionic carboxylate form . For example, a wash with NaOH would convert benzoic acid into its ionic carboxylate form, which would then be more soluble in the aqueous layer .Physical And Chemical Properties Analysis

Benzoic acid is a crystalline, colorless solid under normal conditions . It has a faintly pleasant odor due to the presence of the aromatic ring . At a temperature of 130°C, the density of this compound reduces to 1.075 grams per cubic centimeter .科研应用

1. Polymer Synthesis and Material Science

- Cyclopolymerization and Material Fabrication : Benzoic acid derivatives are used in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts facilitate the cyclopolymerization of various compounds, leading to the creation of novel materials with potential applications in material science and engineering (Mayershofer, Nuyken, & Buchmeiser, 2006).

2. Organic Synthesis and Chemical Reactions

- Hypervalent Iodine Reagents : Certain benzoic acid derivatives serve as recyclable hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds. This application is significant in organic chemistry for the functionalization of organic molecules (Yusubov, Drygunova, & Zhdankin, 2004).

3. Coordination Chemistry and Photophysics

- Lanthanide-based Coordination Polymers : Benzoic acid derivatives are used to support lanthanide coordination compounds, which are studied for their structural and photophysical properties. These studies are relevant in the field of coordination chemistry and materials science (Sivakumar, Reddy, Cowley, & Butorac, 2011).

4. Biodegradation and Environmental Science

- Biodegradation Studies : Research on the metabolism of biphenyl by Mycobacterium sp. revealed benzoic acid as a major metabolite, indicating its role in microbial degradation pathways. This is relevant for environmental science, particularly in understanding the biodegradation of aromatic compounds (Moody, Doerge, Freeman, & Cerniglia, 2002).

5. Biosynthesis and Metabolism

- Biosynthesis in Plants and Bacteria : Benzoic acid is a significant component in the biosynthesis of various natural products in plants and bacteria. Understanding its biosynthesis pathway is crucial in biochemistry and pharmacology (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).

6. Pharmaceutical Research

- Drug Metabolism and Pharmacokinetics : Studies on the oxidative metabolism of novel antidepressants have shown the formation of benzoic acid derivatives as metabolites, highlighting its role in drug metabolism and pharmacokinetics (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Safety And Hazards

性质

IUPAC Name |

3-chloro-4-[(2-phenylphenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClO3/c21-18-12-15(20(22)23)10-11-19(18)24-13-16-8-4-5-9-17(16)14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEKAACLTVVSLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2COC3=C(C=C(C=C3)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461771 |

Source

|

| Record name | Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro- | |

CAS RN |

833484-99-4 |

Source

|

| Record name | Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

快速询价

产品分类

![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate](/img/structure/B1310611.png)

![Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1310612.png)

![Spiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B1310622.png)

![[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate](/img/structure/B1310644.png)